2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

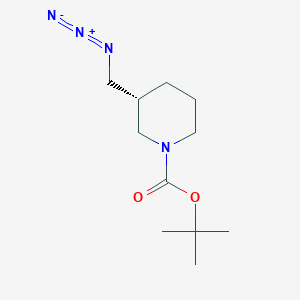

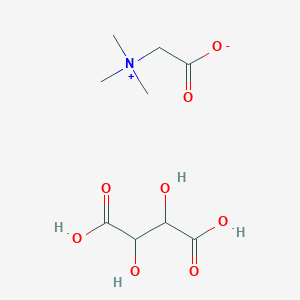

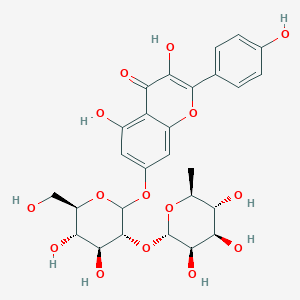

2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate: is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid and 2-(trimethylazaniumyl)acetate. The former is a tetraric acid, commonly known as tartaric acid, which is widely used in the food and pharmaceutical industries. The latter, 2-(trimethylazaniumyl)acetate, is a derivative of betaine, a compound involved in various metabolic processes in living organisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

2,3-Dihydroxybutanedioic acid: can be synthesized through the fermentation of glucose by certain fungi or bacteria. It can also be obtained by the chemical oxidation of maleic acid or fumaric acid using oxidizing agents like potassium permanganate.

2-(Trimethylazaniumyl)acetate: is typically synthesized by the methylation of glycine using methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods:

2,3-Dihydroxybutanedioic acid: is industrially produced through the fermentation of carbohydrates by Aspergillus niger. The fermentation broth is then purified to obtain the acid.

2-(Trimethylazaniumyl)acetate: is produced on an industrial scale by the reaction of glycine with trimethylamine, followed by purification processes to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2,3-Dihydroxybutanedioic acid can undergo oxidation to form oxalic acid and carbon dioxide.

Reduction: It can be reduced to form dihydroxybutanedioic acid derivatives.

Substitution: The hydroxyl groups in 2,3-dihydroxybutanedioic acid can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Oxidation Products: Oxalic acid, carbon dioxide.

Reduction Products: Dihydroxybutanedioic acid derivatives.

Substitution Products: Various esters and ethers of dihydroxybutanedioic acid.

Applications De Recherche Scientifique

Chemistry:

- Used as a chiral resolving agent in the separation of enantiomers.

- Employed in the synthesis of various organic compounds.

Biology:

- Acts as a chelating agent in biochemical studies.

- Used in the study of metabolic pathways involving betaine.

Medicine:

- Utilized in the formulation of pharmaceuticals for its antioxidant properties.

- Investigated for its potential role in reducing homocysteine levels in the blood.

Industry:

- Widely used in the food industry as an acidulant and stabilizer.

- Employed in the production of effervescent tablets and other pharmaceutical formulations.

Mécanisme D'action

2,3-Dihydroxybutanedioic acid:

- Functions as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions.

- Acts as an antioxidant, neutralizing free radicals and preventing oxidative damage.

2-(Trimethylazaniumyl)acetate:

- Functions as a methyl group donor in various biochemical reactions, including the methylation of homocysteine to form methionine.

- Involved in osmoregulation and the maintenance of cellular hydration.

Comparaison Avec Des Composés Similaires

Tartaric Acid: Similar to 2,3-dihydroxybutanedioic acid but lacks the additional functional group present in the latter.

Betaine: Similar to 2-(trimethylazaniumyl)acetate but differs in its specific chemical structure and functional groups.

Uniqueness:

- The combination of 2,3-dihydroxybutanedioic acid and 2-(trimethylazaniumyl)acetate in a single compound provides unique properties, such as enhanced chelating ability and improved stability in various applications.

Propriétés

Formule moléculaire |

C9H17NO8 |

|---|---|

Poids moléculaire |

267.23 g/mol |

Nom IUPAC |

2,3-dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate |

InChI |

InChI=1S/C5H11NO2.C4H6O6/c1-6(2,3)4-5(7)8;5-1(3(7)8)2(6)4(9)10/h4H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |

Clé InChI |

LKAOQCIAIYQGFG-UHFFFAOYSA-N |

SMILES canonique |

C[N+](C)(C)CC(=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)

![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)

![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)

![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)